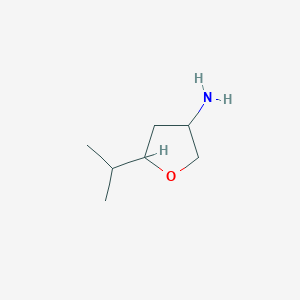

5-Isopropyltetrahydrofuran-3-amine

Description

5-Isopropyltetrahydrofuran-3-amine is a bicyclic amine derivative featuring a tetrahydrofuran (THF) ring substituted with an isopropyl group at the 5-position and an amine group at the 3-position. Its stereochemistry and functional groups contribute to its reactivity and physicochemical properties, such as solubility and boiling point.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

5-propan-2-yloxolan-3-amine |

InChI |

InChI=1S/C7H15NO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

IGFNFHKCSSWOFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable tetrahydrofuran derivative with an amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups .

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various substituted tetrahydrofuran derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Isopropyltetrahydrofuran-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .

Biology and Medicine: Its amine group is a key functional group in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers, catalysts, and other materials. Its unique properties make it suitable for applications in materials science, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 5-Isopropyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Isopropyltetrahydrofuran-3-amine with analogous furan- and amine-containing compounds, based on structural and reactivity differences inferred from the evidence.

2.1. Structural Analogues

2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine

- Structure : Contains a dihydrobenzofuran core (aromatic fused ring) with ethyl and propyl substituents at positions 2 and 5, respectively, and an amine at position 3.

- The ethyl and propyl substituents may enhance lipophilicity relative to the isopropyl group, affecting solubility and bioavailability .

Diamines (Compounds 3–5 in )

- Key Differences: The presence of phosphorus in phosphazene derivatives (e.g., compounds 1, 2, 6a, 6b in ) introduces distinct electronic and coordination properties compared to purely organic amines like this compound. Diamines may exhibit higher basicity and chelating capacity due to multiple amine groups, unlike the monoamine structure of the target compound .

2.3. Physicochemical Properties

| Property | This compound | 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine | Phosphazene Diamines (3–5) |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (aromatic solvents) | Variable (polar aprotic) |

| Boiling Point | Likely >150°C (estimated) | Higher (due to aromaticity) | Depends on substituents |

| Basicity (pKa) | ~10–11 (amine group) | Similar to benzylamines | Lower (due to P=N bonds) |

| Applications | Chiral intermediates | Pharmaceutical intermediates | Ligands, flame retardants |

Biological Activity

5-Isopropyltetrahydrofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a distinctive cyclic amine structure that may influence its biological interactions. The molecular formula is , and it features a tetrahydrofuran ring, which is known for its stability and ability to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study investigated its effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations. The IC50 values were determined to be in the micromolar range, suggesting promising anticancer activity.

- Case Study 2 : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, comparable to established antibiotics.

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Cytotoxicity Assays : In assays using HeLa and MCF-7 cell lines, the compound showed cytotoxicity with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.